4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethylsulfamoyl group is introduced through a sulfonation reaction, while the oxadiazole ring is formed via cyclization reactions involving hydrazides and carboxylic acids. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The oxadiazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and oxadiazole-containing molecules, such as:
- 4-(diethylsulfamoyl)benzoic acid
- N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
What sets 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)17-12-8-14(9-13-17)18(25)21-20-23-22-19(29-20)15-6-10-16(28-3)11-7-15/h6-13H,4-5H2,1-3H3,(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDHHPJOFLJDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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